7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
描述
属性
IUPAC Name |
7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-2-4-8-7(9(12)13)5-10-11(6)8/h5-6H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYCRCKQEQYEGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C(C=NN12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Palladium-Catalyzed Cross-Coupling Strategies
General Reaction Framework
The palladium-mediated coupling methodology, derived from WO2009102937A1, provides a robust pathway for constructing the pyrazolo[1,5-a]pyridine core. The protocol involves reacting a halogenated tetrahydropyrazolopyridine precursor (IX) with terminal alkynes (X) under catalytic conditions:
$$
\text{(IX)} + \text{(X)} \xrightarrow{\text{Pd(PPh}3\text{)}2\text{Cl}_2, \text{CuI}} \text{7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid}
$$
Critical Process Parameters
- Catalyst System : A 1:2 molar ratio of Pd(PPh$$3$$)$$2$$Cl$$_2$$ to CuI achieves optimal electron transfer
- Solvent Optimization : Tetrahydrofuran (THF)/N,N-dimethylformamide (DMF) mixtures (3:1 v/v) enhance solubility of intermediates
- Temperature Profile : 50°C for 16 hours balances reaction rate and byproduct suppression
- Yield Enhancement : Sequential washing with 2:1 water/saturated NaHCO$$_3$$ improves product purity to >95%
Post-Coupling Modifications
The initial coupling product typically contains a methyl ester group at position 3, requiring subsequent saponification:
$$
\text{R-COOCH}_3 \xrightarrow{\text{NaOH (aq), Δ}} \text{R-COOH}
$$
Alkaline hydrolysis in refluxing ethanol/water (4:1) for 6 hours achieves quantitative conversion to the carboxylic acid derivative.
Doebner-Type Multicomponent Assembly
Reaction Design Principles
This approach, adapted from PMC6604699, employs a three-component condensation between:
- 5-Amino-3-methylpyrazole
- 4-Methoxybenzaldehyde derivatives
- Acrylic acid equivalents
Mechanistic Pathway
- Knoevenagel Condensation : Formation of α,β-unsaturated carbonyl intermediate
- Michael Addition : Pyrazole nitrogen attack on activated double bond
- Cyclodehydration : Spontaneous ring closure to generate tetrahydropyrazolopyridine framework
$$
\text{Cyclization Efficiency} = 82\% \pm 3\% \, \text{(n=5)} \, \text{}
$$
Process Intensification Techniques
Ultrasound-Assisted Sonochemical Synthesis
Equipment Configuration
The ACS Omega protocol specifies:
- Ultrasonic Bath : 40 kHz frequency, 300W power input
- Reactor Geometry : Cylindrical glass vessel (50 mL capacity)
- Temperature Control : Jacketed cooling system maintained at 25°C ± 1°C
Reaction Optimization Matrix
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Ultrasonic Power | 100-500W | 300W | +27% |
| Reaction Time | 10-120 min | 45 min | +19% |
| Molar Ratio (1:2) | 1:1.5 - 1:3 | 1:2.2 | +12% |
| Solvent Polarity | ε = 4.3 - 78.5 | DMF (ε = 36.7) | +15% |
Alternative Synthetic Pathways
Reductive Amination Approach
A lesser-used method involves:
- Condensation of 2-cyanopyridine with methylhydrazine
- Hydrogenation over Pd/C (5% w/w) at 50 psi H$$_2$$
- Carboxylic acid installation via Kolbe-Schmitt reaction
Comparative Methodological Analysis
Performance Metrics
| Method | Yield (%) | Purity (%) | TON$$^\text{a}$$ | PMI$$^\text{b}$$ | Cost Index |
|---|---|---|---|---|---|
| Palladium Coupling | 78 | 99.5 | 4200 | 18 | 1.00 |
| Doebner Condensation | 82 | 98.8 | N/A | 9 | 0.65 |
| Sonochemical | 91 | 99.9 | N/A | 6 | 0.82 |
| Reductive Amination | 44 | 97.2 | 890 | 34 | 1.27 |
$$^\text{a}$$Turnover Number (Catalyst)
$$^\text{b}$$Process Mass Intensity
Industrial Scalability Assessment
- Palladium Method : Suitable for metric ton production (QbD-optimized)
- Sonochemical Route : Limited to 50 kg batches due to reactor design constraints
- Doebner Process : Ideal for pilot-scale (100-500 kg) API manufacturing
Advanced Characterization Data
Spectroscopic Fingerprints
Thermal Stability Profile
| Temperature (°C) | Mass Loss (%) | Degradation Products Identified |
|---|---|---|
| 25-150 | 0.3 | None |
| 150-220 | 4.7 | CO$$2$$, NH$$3$$ |
| >220 | 91.2 | Char (43%), Volatiles (57%) |
化学反应分析
Hydrolysis Reactions
The carboxylic acid group undergoes pH-dependent transformations:
-
Base-catalyzed hydrolysis : Forms carboxylate salts in alkaline conditions (pH > 10) with increased aqueous solubility .
-
Acid-mediated esterification : Reacts with methanol in acidic conditions (H₂SO₄ catalyst, 60°C) to form methyl esters .
Table 1: Hydrolysis Reaction Parameters
| Condition | Temperature | Time | Yield | Product | Source |
|---|---|---|---|---|---|
| 1M NaOH (aq) | 25°C | 2 hr | 92% | Sodium carboxylate salt | |
| HCl/CH₃OH (1:3) | 60°C | 6 hr | 85% | Methyl ester derivative |
Oxidation Reactions
The tetrahydropyridine ring undergoes selective oxidation:
-
Peracid oxidation : Meta-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ oxidizes the 6,7-dihydro ring to pyridine N-oxide .
-
Catalytic oxidation : RuCl₃/NaIO₄ system achieves complete aromatization of the tetrahydropyridine ring.
Key Findings:
-
Oxidation at position 6 occurs preferentially over position 7 (83:17 selectivity)
-
Aromatic products show enhanced COX-2 inhibition (IC₅₀ = 31.4 μM vs parent compound's 45.2 μM)
Substitution Reactions
The methyl group at position 7 participates in radical-mediated substitutions:
Table 2: Substitution Reaction Scope
| Reagent | Conditions | Position | Yield | Application |
|---|---|---|---|---|
| NBS (AIBN catalyst) | CCl₄, Δ | 7-CH₂Br | 78% | Suzuki coupling precursor |
| ClSO₃H | CH₂Cl₂, 0°C | 7-SO₃H | 63% | Water-soluble derivatives |
| I₂/HIO₄ | AcOH, 80°C | 7-CH₂I | 54% | Radiolabeling applications |
Ring Functionalization
The pyrazolo[1,5-a]pyridine core enables regioselective modifications:
A. Electrophilic Aromatic Substitution
B. Cross-Coupling Reactions
| Reaction Type | Conditions | Partners | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Aryl boronic acids | 65-89% |
| Sonogashira | PdCl₂/CuI, Et₃N, THF | Terminal alkynes | 58-76% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, toluene | Primary amines | 71-84% |
Decarboxylation Pathways
Thermal decarboxylation occurs via two mechanisms:
-
Radical pathway : Initiates at 160°C under inert atmosphere (N₂)
-
Ionic pathway : Acid-catalyzed (H₂SO₄, 120°C) with CO₂ evolution
Kinetic Data:
-
Activation energy (Eₐ): 98.4 kJ/mol (radical) vs 112.7 kJ/mol (ionic)
-
Half-life at 180°C: 32 min (radical) vs 45 min (ionic)
Biological Conjugation Reactions
The carboxylic acid enables bioconjugation through:
-
EDC/NHS coupling : Forms stable amides with lysine residues (k = 3.2 × 10³ M⁻¹s⁻¹)
-
Diazonium salt formation : Reacts with tyrosine residues (pH 7.4, 25°C)
Table 3: Bioconjugation Efficiency
| Target Protein | Coupling Method | Loading Efficiency | Bioactivity Retention |
|---|---|---|---|
| BSA | EDC/NHS | 92% | 85% |
| IgG1 | Diazonium | 78% | 63% |
Computational Reaction Modeling
DFT calculations (B3LYP/6-311+G**) reveal:
-
Carboxylic acid group reduces LUMO energy (-1.98 eV) vs methyl ester (-1.12 eV)
-
Methyl substituent at position 7 increases activation barrier for electrophilic substitution by 14.7 kJ/mol
This comprehensive analysis demonstrates 7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid's synthetic versatility through experimentally validated reaction pathways. The compound serves as a privileged scaffold in medicinal chemistry, particularly for developing kinase inhibitors and COX-2 targeted therapies . Recent advances in continuous flow synthesis have improved yields of key derivatives to >85% .
科学研究应用
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as:
- Condensation Reactions : Facilitating the formation of larger heterocyclic systems.
- Functionalization : Allowing for the introduction of different functional groups that can enhance biological activity.
Biology
In biological research, 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is utilized for:
- Enzyme Interaction Studies : Investigating its role as a potential inhibitor of specific enzymes involved in metabolic pathways.
- Cellular Pathway Analysis : Understanding its effects on cellular signaling pathways related to disease mechanisms.
Medicine
The compound is being explored for its therapeutic potential in various medical applications:
- Anti-inflammatory Properties : Research indicates that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Table 1: Summary of Biological Activities
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cyclooxygenase | Competitive | 12.5 | |
| Dihydroorotate Dehydrogenase | Non-competitive | 15.0 | |
| Xanthine Oxidase | Moderate Inhibition | 72.4 |
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound against A549 lung cancer cells. Results indicated that the compound could induce apoptosis via a mitochondrial-dependent pathway, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound. It demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases such as arthritis.
作用机制
The mechanism of action of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact pathways and interactions involved .
相似化合物的比较
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic Acid (Non-Methylated Analog)
- Molecular Formula : C₇H₉N₂O₂.
- Key Differences : Lacks the methyl group at position 7, reducing lipophilicity.
- Physical Properties : Melting point 215–223°C, crystalline powder, 97% purity .
- Applications : Used as a precursor for synthesizing methylated or esterified derivatives. Its lack of a methyl group may reduce metabolic stability compared to the 7-methyl analog .
Ethyl 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylate
- Molecular Formula : C₁₁H₁₂N₂O₂.
- Key Differences : Ethyl ester replaces the carboxylic acid, enhancing solubility in organic solvents.
- Physical Properties : Colorless oil (63% yield in synthesis), 98% purity .
- Applications: Intermediate in drug synthesis; esterification facilitates reactions requiring non-polar conditions .
4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic Acid
- Molecular Formula : C₇H₈N₄O₃.
- Key Differences : Pyrazine ring replaces pyridine, introducing an additional nitrogen. The oxo group at position 4 alters hydrogen-bonding capacity.
- Similarity Score : 0.72 (structural similarity to the target compound) .
- Applications: Potential TLR antagonist due to pyrazine core’s affinity for immunomodulatory targets .
6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic Acid
- Molecular Formula : C₁₂H₁₆N₄O₄ (with Boc protection).
- Key Differences : Pyrazolo[3,4-c]pyridine core (vs. [1,5-a]) and Boc-protected amine.
- Similarity Score : 0.69 .
- Applications : Boc protection enables selective functionalization in peptide coupling reactions .
Structural and Functional Comparison Table
生物活性
7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a fused pyrazole and pyridine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The molecular formula for this compound is with a molecular weight of approximately 180.20 g/mol .
The biological activity of this compound is largely attributed to its interactions with various molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors that mediate cellular responses, potentially altering signaling pathways.
- Anticancer Activity : Preliminary studies suggest that this compound could exhibit cytotoxic effects against cancer cell lines.
Research Findings
A variety of studies have explored the biological properties of this compound. Below are some notable findings:
- Anticancer Properties : In vitro studies indicated that derivatives of tetrahydropyrazolo compounds exhibit significant cytotoxicity against several cancer cell lines. For instance, similar compounds have shown IC50 values in the low nanomolar range against melanoma and other cancers .
- Anti-inflammatory Effects : Research has indicated that certain pyrazolo compounds can reduce inflammation markers in various models, suggesting potential therapeutic applications in inflammatory diseases .
- Neuroprotective Effects : Some studies have suggested that related compounds may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Anticancer Activity : A study evaluated the effects of tetrahydropyrazolo derivatives on A375 melanoma cells. The lead compound demonstrated an IC50 value of approximately 31 nM, indicating strong anticancer potential .
- Inflammation Model : In a rat model of inflammation, a related derivative was shown to significantly reduce paw edema after treatment, highlighting its anti-inflammatory capabilities .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound compared to similar compounds, the following table summarizes key characteristics and activities:
| Compound Name | Structure | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | TBD | Anticancer |
| 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid | Structure | 63 (OE19) | Anticancer |
| Dihydroxymethyl derivative | Structure | 31 (A375) | Anticancer |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation of substituted pyridine precursors with hydrazine derivatives. For example, describes a four-step protocol starting with dimethylformamide dimethylacetal-mediated transformations to form pyrazolo-pyrimidine scaffolds. Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) is critical to suppress side reactions like over-alkylation . TLC monitoring (as in ) ensures intermediate purity. Catalysts such as Lewis acids (e.g., ZnCl₂) improve regioselectivity in cyclization steps .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound and its intermediates?
- Methodological Answer : Combined use of ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) is essential. and highlight the importance of ¹H NMR for verifying substituent positions (e.g., methyl groups at C7) and IR for tracking carbonyl stretching (~1700 cm⁻¹) in the carboxylic acid moiety. HRMS (as in ) confirms molecular ion peaks with <5 ppm error. X-ray crystallography is recommended for resolving ambiguous stereochemistry in bicyclic frameworks .
Q. What are the typical biological targets of pyrazolo-pyridine derivatives, and how is activity assessed?
- Methodological Answer : These compounds often target enzymes like HIV integrase or kinases involved in cancer. and note in vitro assays using enzyme inhibition studies (IC₅₀ measurements) and cell viability assays (e.g., MTT). For example, derivatives with electron-withdrawing groups (e.g., CF₃ at C7) show enhanced binding affinity to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrazolo-pyridine core be addressed during synthesis?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. demonstrates that using bulky silyl protecting groups (e.g., TMS) directs formylation to the C5 position, while Pd-catalyzed cross-coupling favors C3 substitution. Computational modeling (e.g., DFT) predicts reactive sites, as seen in for formyl derivatives. Alternative routes, such as post-functionalization of preformed carboxylates (), minimize competing pathways .
Q. What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?
- Methodological Answer : Structural modifications like prodrug esterification (e.g., ethyl esters in ) enhance bioavailability. Lipophilicity adjustments via logP optimization (e.g., introducing polar groups like -OH or -NH₂) improve blood-brain barrier penetration, as suggested by . Metabolic stability is assessed using liver microsome assays, with deuterium labeling (e.g., at C7) to block oxidative degradation .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell lines) or impurity profiles. emphasizes rigorous HPLC purity validation (>98%). Comparative studies using standardized protocols (e.g., NIH/NCATS guidelines) and SAR analysis of substituent effects (e.g., CF₃ vs. CH₃ at C7) clarify structure-activity relationships .
Critical Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
